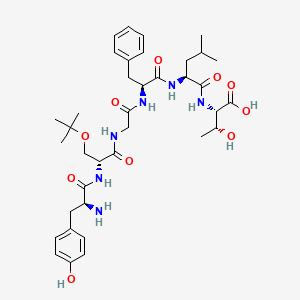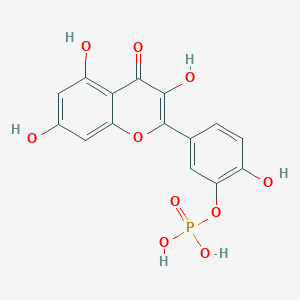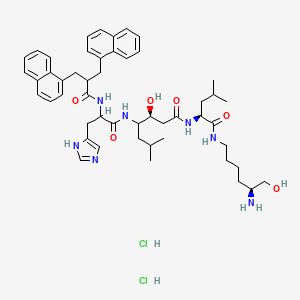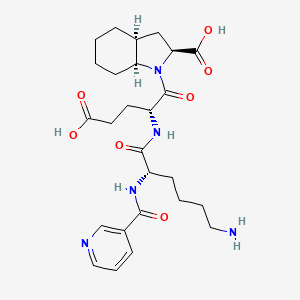
D-Argininamide, O-ethyl-D-tyrosyl-L-phenylalanyl-L-valyl-L-asparaginyl-5-(1-(carboxymethyl)cyclohexyl)-L-norvalyl-L-arginyl-, cyclic (5->1)-peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SKF-105494 is a synthetic peptide derivative known for its role as a vasopressin receptor antagonist. It is primarily used in scientific research to study the mechanisms of vasopressin and its effects on various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SKF-105494 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of SKF-105494 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SKF-105494 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure.
Substitution: Substitution reactions can modify specific amino acid residues within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or structures, which can be used to study the peptide’s biological activity .
Wissenschaftliche Forschungsanwendungen
SKF-105494 has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of vasopressin in physiological processes such as water retention and blood pressure regulation.
Medicine: Explores potential therapeutic applications in conditions like diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
SKF-105494 acts as a vasopressin receptor antagonist by binding to the vasopressin V2 receptor. This prevents vasopressin from exerting its effects, such as water reabsorption in the kidneys and the release of clotting factors. The inhibition of the V2 receptor pathway is linked to cyclic guanosine monophosphate (cGMP) metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desmopressin: A vasopressin analog used to treat diabetes insipidus and bleeding disorders.
Terlipressin: Another vasopressin analog used in the treatment of bleeding esophageal varices.
Conivaptan: A non-peptide vasopressin receptor antagonist used to treat hyponatremia.
Uniqueness of SKF-105494
SKF-105494 is unique due to its specific antagonistic action on the V2 receptor without significant agonist activity. This makes it a valuable tool in research to dissect the role of vasopressin in various physiological and pathological conditions .
Eigenschaften
CAS-Nummer |
114923-99-8 |
|---|---|
Molekularformel |
C54H83N15O10 |
Molekulargewicht |
1102.3 g/mol |
IUPAC-Name |
(10R,13S,16S,19S,22S)-N-[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(4-ethoxyphenyl)methyl]-8,11,14,17,20-pentaoxo-16-propan-2-yl-9,12,15,18,21-pentazaspiro[5.19]pentacosane-22-carboxamide |
InChI |
InChI=1S/C54H83N15O10/c1-4-79-35-21-19-34(20-22-35)29-39-48(75)67-40(28-33-14-7-5-8-15-33)50(77)69-44(32(2)3)51(78)68-41(30-42(55)70)49(76)66-37(16-11-25-54(31-43(71)63-39)23-9-6-10-24-54)47(74)65-38(18-13-27-62-53(59)60)46(73)64-36(45(56)72)17-12-26-61-52(57)58/h5,7-8,14-15,19-22,32,36-41,44H,4,6,9-13,16-18,23-31H2,1-3H3,(H2,55,70)(H2,56,72)(H,63,71)(H,64,73)(H,65,74)(H,66,76)(H,67,75)(H,68,78)(H,69,77)(H4,57,58,61)(H4,59,60,62)/t36-,37+,38+,39-,40+,41+,44+/m1/s1 |
InChI-Schlüssel |
PZEDOGNXHJQAKP-CQRSLYTBSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCC3(CCCCC3)CC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCC3(CCCCC3)CC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



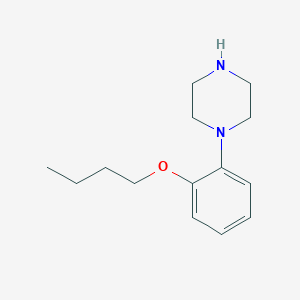
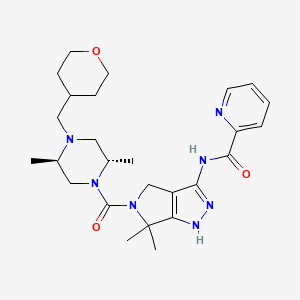
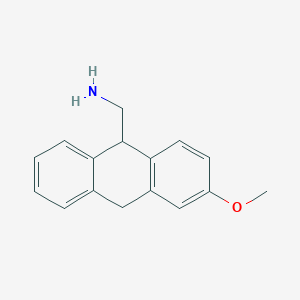

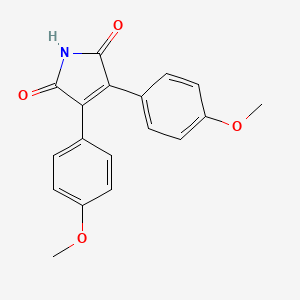
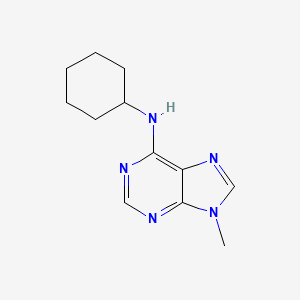

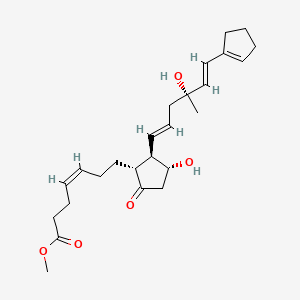
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
